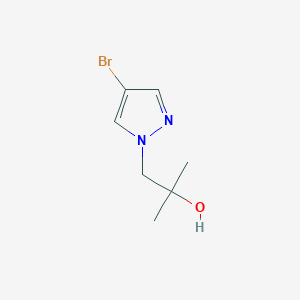
1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . The compound 4-Bromo-1H-pyrazole is a derivative of pyrazole, where one of the carbon atoms in the ring is substituted with a bromine atom .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . For example, 4-Bromo-1H-pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1H-pyrazole consists of a pyrazole ring with a bromine atom attached to one of the carbon atoms in the ring . The molecular weight of 4-Bromo-1H-pyrazole is 146.973 g/mol .
Chemical Reactions Analysis
Pyrazole compounds, including 4-Bromo-1H-pyrazole, can participate in various chemical reactions. They can act as starting materials in the synthesis of various pharmaceutical and biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For 4-Bromo-1H-pyrazole, it is slightly soluble in water . Its melting point is between 93°C to 96°C, and its boiling point is between 250°C to 260°C .
科学的研究の応用
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of compounds with structures similar to 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol. For example, studies on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands have explored the wide span of redox and emission properties due to the nature of the ancillary ligand. This research indicates the potential for tuning electronic properties through molecular modifications, which could be applicable to compounds like this compound for use in organic light-emitting devices or as markers for biological labeling (Stagni et al., 2008).
Catalysis and Organic Synthesis
Compounds containing pyrazole rings, such as this compound, often play a role in catalysis and the synthesis of complex organic molecules. For instance, pyrazole Schiff bases have been synthesized and characterized, demonstrating potential antibacterial activity due to their structural features. This suggests that similar compounds could also exhibit biological activity or serve as intermediates in the synthesis of bioactive molecules (Feng et al., 2018).
Material Science
In material science, the photophysical and electrochemical properties of compounds with bromo-pyrazole groups are of interest for developing new materials with specific optical or electronic characteristics. Research into mechanoluminescent and OLEDs using Pt(II) phosphors with pyrazolate chelates highlights the potential of such compounds in light-emitting applications, which could extend to similar bromo-pyrazole compounds (Huang et al., 2013).
Biochemical Applications
While the focus of the literature is not directly on biochemical applications of this compound, the synthesis and evaluation of similar compounds for antibacterial and antifungal activities suggest a potential area of research. Compounds with bromo and pyrazole functionalities have been shown to possess significant antimicrobial properties, indicating possible applications in developing new antimicrobial agents (Pundeer et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(4-bromopyrazol-1-yl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUKCMFUEJBHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008510-87-9 |
Source


|
| Record name | 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2892373.png)
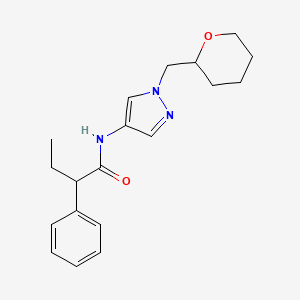
![N-Ethyl-N-[2-[2-methyl-3-(thiomorpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2892378.png)
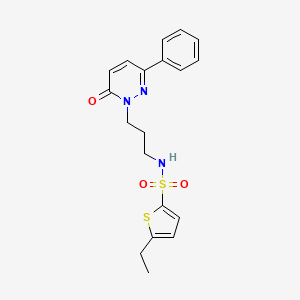
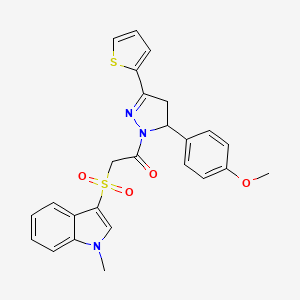
![(1-Oxa-spiro[2.3]hex-5-yl)-carbamic acid tert-butyl ester](/img/structure/B2892383.png)
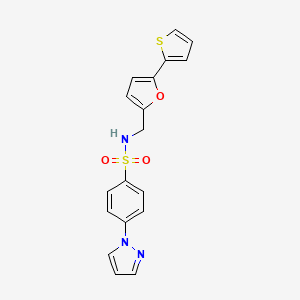
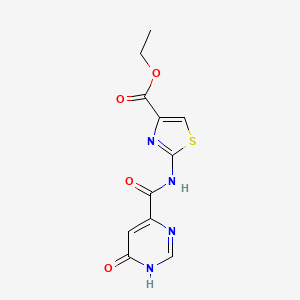
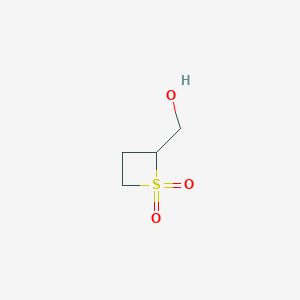
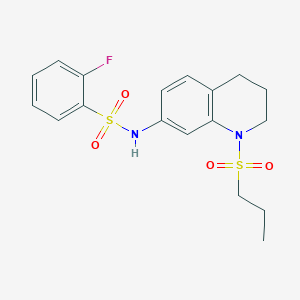
![(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B2892390.png)
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)
![2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2892393.png)
![3-Methyl-4-oxo-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxylic acid](/img/structure/B2892394.png)
